Benzoyl chloride-d5
Overview
Description
Facile Synthesis of Novel Benzoylthiophene C-Nucleoside Analogues
The synthesis of benzoylthiophene C-nucleoside analogues is described as a one-pot process involving the reaction of sugar alkynes with various substituted benzoyl chlorides and 1,4-dithiane-2,5-diol. The process yields the desired products in 70–89% efficiency, showcasing the potential for efficient synthesis of these compounds .
Iridium-catalyzed Annulative Coupling
An iridium-catalyzed annulative coupling process is detailed, where 2-arylbenzoyl chlorides react with internal alkynes to form phenanthrene derivatives. Deuterium-labeling experiments with 2-(d5-phenyl)benzoyl chloride indicate that the C2'-H bond cleavage is not the rate-determining step, suggesting a mechanism involving facile C-H cleavage .
Raman and FT-IR Spectroscopic Analysis of 3-Benzoyl-5-chlorouracil
The molecule 3-Benzoyl-5-chlorouracil (3B5CU) has been analyzed using Raman and FT-IR spectroscopy, revealing its potential for nonlinear optical applications. The non-planar structure of 3B5CU and its high first static hyperpolarisability suggest significant intra-molecular charge transfer, which is crucial for its NLO activity .
Syntheses and Reactions of (Trimethylsiloxy)benzoyl Chlorides
The synthesis of (trimethylsiloxy)benzoyl chlorides from silylated hydroxybenzoic acids using thionyl chloride is described. These acid chlorides are stable at room temperature but can undergo polymerization at higher temperatures. Their reactions with various nucleophiles have been explored, leading to the formation of different silyl derivatives .
Tandem Reagent for Selenenylation-Acylation
2-(Chloroseleno)benzoyl chloride is presented as a bifunctional electrophile that reacts with C-H acids. This reagent facilitates the selenenylation and acylation of active methylene groups, leading to the formation of benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes in moderate to high yields .
Structural Analysis of Dinuclear Ruthenium(II,III) Complex
A dinuclear ruthenium(II,III) complex with deuterated 3,4,5-tri(ethoxy-d5)benzoate has been synthesized and characterized. The complex forms a zigzag chain molecule, and its 1H NMR spectra in CD2Cl2 display broad signals, indicating the preservation of the polymeric or oligomeric chain structure in solution .
Benzoyl and Hydroxybenzoyl Esters of Coenzyme A
The synthesis and characterization of benzoyl-CoA and hydroxybenzoyl-CoA esters are reported. The products were confirmed to be pure through various methods, including chromatography and NMR spectroscopy. The study suggests a specific intramolecular complex involving a ring stacking interaction between the adenosyl and benzoyl moieties .
Structural and Spectroscopic Characterization of 2-Mesityl-1H-benzo[d]imidazol-3-ium Chloride
The unexpected synthesis of 2-mesityl-1H-benzo[d]imidazol-3-ium chloride is reported, along with its characterization through various spectroscopic techniques. Computational studies complement the experimental findings, and the compound exhibits nonlinear optical properties greater than those of urea .
Structural and Spectral Studies of N-(4-chloro)benzoyl-N'-2-tolylthiourea
The crystal and molecular structure of N-(4-chloro)benzoyl-N'-2-tolylthiourea is determined by X-ray diffraction, and its IR and NMR spectra are characterized. DFT calculations confirm the stability of the optimized geometry and the presence of intramolecular hydrogen bonds .
The Reactions of Sodium Silanethiolates with Benzoyl Chloride
The reaction of benzoyl chloride with sodium silanethiolates yields silyl derivatives of thionobenzoic acid. These compounds have been characterized by X-ray crystal structure analysis and NMR studies, indicating that the same isomers are present in both solutions and solids10.
Scientific Research Applications
Antimicrobial Activity in Food Preservation
Benzoyl chloride has been studied for its antimicrobial properties, particularly in food preservation. It is known to control microbial contamination by reducing the growth rate and maximum growth population of microorganisms like Penicillium sp. and Aspergillus sp. Benzoyl chloride can be incorporated into polymers such as ethylene acrylic acid to enhance this antimicrobial effect (Matche, Kulkarni, & Raj, 2006).
Synthesis of Star-Shaped Hyperbranched Polyesters
In polymer science, benzoyl chloride derivatives have been used to create star-shaped hyperbranched polyesters. These compounds can be modified to alter properties like solubility and glass-transition temperatures, which are crucial for various applications in materials science (Kricheldorf, Bolender, & Wollheim, 1999).
Application in Organic Chemistry Reactions
Benzoyl chloride derivatives are instrumental in organic chemistry, such as in the annulative coupling of arylbenzoyl chlorides with alkynes, producing phenanthrene derivatives. These reactions are significant for synthesizing complex organic molecules (Nagata, Hirano, Satoh, & Miura, 2014).
Determination of Bond Dissociation Energies
The study of benzoyl chloride's pyrolysis has helped determine carbon-chlorine bond dissociation energies. This information is crucial in understanding chemical reaction mechanisms and stability of compounds (Szwarc & Taylor, 1954).
Effects on Reactivity in Chemical Reactions
The presence of benzoyl chloride derivatives can significantly affect the reactivity of certain chemical reactions, such as the solvolysis of substituted benzoyl chlorides. Understanding these effects is essential for developing new synthetic methodologies (Cabaleiro-Lago, García‐Río, Hervés, & Pérez‐Juste, 2006).
Radiation-Induced Reactions
Research has explored radiation-induced reactions involving benzoyl chloride, which are relevant in fields like radiation chemistry and material science (Knolle, Müller, & Mehnert, 2000).
Modification of Coal Tar Pitch
Benzoyl chloride has been used to modify coal tar pitch, affecting the structure of the resulting char. This research is significant for industries dealing with materials like coal and carbon products (Cao, Guo, Dong, Xie, & Jin, 2015).
Safety And Hazards
properties
IUPAC Name |
2,3,4,5,6-pentadeuteriobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASDCCFISLVPSO-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369261 | |
Record name | Benzoyl chloride-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl chloride-d5 | |
CAS RN |
43019-90-5 | |
Record name | Benzoyl chloride-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoyl chloride-d5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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